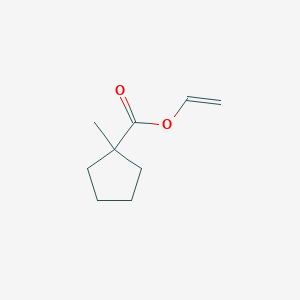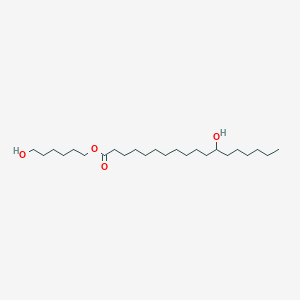
6-Hydroxyhexyl 12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyhexyl 12-hydroxyoctadecanoate is a compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of hydroxyl groups at the 6th and 12th positions of the hexyl and octadecanoate chains, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyhexyl 12-hydroxyoctadecanoate typically involves the hydroxylation of unsaturated fatty acids. One method involves the catalytic hydroxylation of plant oils using a catalyst such as Fe(III) citrate monohydrate in the presence of oxidizing agents like Na₂S₂O₈ . The reaction conditions are optimized to achieve selective hydroxylation, resulting in the formation of hydroxy-conjugated derivatives.
Industrial Production Methods
Industrial production of this compound can be achieved through similar catalytic processes, with a focus on scalability and efficiency. The use of plant oils as a renewable biomass source is advantageous for industrial applications, as it reduces energy consumption and processing steps .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxyhexyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Na₂S₂O₈ and reducing agents such as hydrogen gas in the presence of a catalyst. The reaction conditions are typically mild to moderate temperatures and pressures to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include hydroxy-conjugated derivatives, ketones, aldehydes, and saturated fatty acids .
Aplicaciones Científicas De Investigación
6-Hydroxyhexyl 12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various hydroxy fatty acid derivatives.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating biological pathways.
Mecanismo De Acción
The mechanism of action of 6-Hydroxyhexyl 12-hydroxyoctadecanoate involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
12-Hydroxyoctadecanoic Acid: A hydroxy fatty acid with a hydroxyl group at the 12th position.
Methyl 12-Hydroxystearate: A methyl ester derivative of 12-hydroxyoctadecanoic acid.
Ricinoleic Acid: An unsaturated hydroxy fatty acid with a hydroxyl group at the 12th position.
Uniqueness
6-Hydroxyhexyl 12-hydroxyoctadecanoate is unique due to the presence of hydroxyl groups at both the 6th and 12th positions, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
112305-16-5 |
|---|---|
Fórmula molecular |
C24H48O4 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
6-hydroxyhexyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-13-18-23(26)19-14-9-7-5-6-8-10-15-20-24(27)28-22-17-12-11-16-21-25/h23,25-26H,2-22H2,1H3 |
Clave InChI |
JNOXRHRBMQDEBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


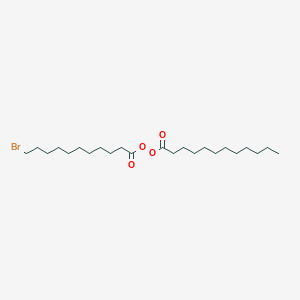
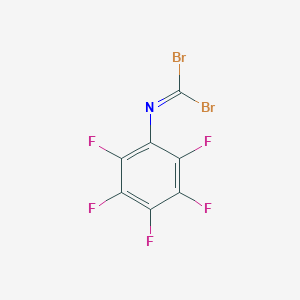

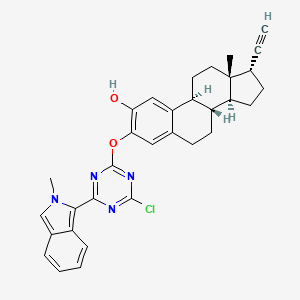
![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
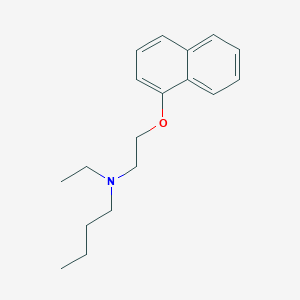
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)
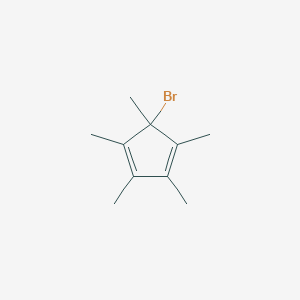
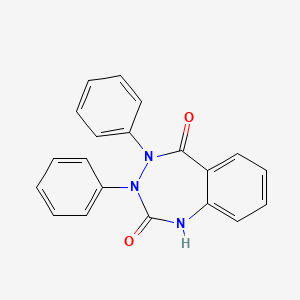
![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)
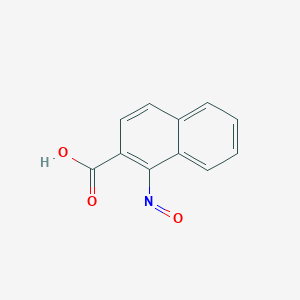
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)
